![molecular formula C16H19BO3 B3224662 4-(4'-Isobutoxyphenyl)phenylboronic acid CAS No. 1235568-92-9](/img/structure/B3224662.png)
4-(4'-Isobutoxyphenyl)phenylboronic acid
Overview
Description
4-(4’-Isobutoxyphenyl)phenylboronic acid is a chemical compound with the CAS Number: 1235568-92-9 . It has a molecular weight of 270.14 and its IUPAC name is 4-(dihydroxyboryl)-4’-isobutoxy-1,1’-biphenyl .
Synthesis Analysis
The synthesis of phenylboronic acid derivatives, such as 4-(4’-Isobutoxyphenyl)phenylboronic acid, often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes can transmetalate with BBr3, followed by hydrolysis to form phenylboronic acid .Molecular Structure Analysis
The molecular formula of 4-(4’-Isobutoxyphenyl)phenylboronic acid is C16H19BO3 . The compound has a planar structure with a minor bend around the C-B bond . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Phenylboronic acid derivatives, including 4-(4’-Isobutoxyphenyl)phenylboronic acid, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .Physical And Chemical Properties Analysis
4-(4’-Isobutoxyphenyl)phenylboronic acid has a density of 1.1±0.1 g/cm3, a boiling point of 335.1±44.0 °C at 760 mmHg, and a flash point of 156.5±28.4 °C . It has a molar refractivity of 53.5±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 179.5±5.0 cm3 .Scientific Research Applications
Chemical Chaperones and Therapeutic Effects
Phenylboronic acid derivatives have been studied for their role as chemical chaperones, which can prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress. This action is crucial in maintaining cellular proteostasis and potentially alleviating various pathologies associated with protein misfolding diseases (Kolb et al., 2015).
Applications in Organic Synthesis and Material Science
Benzoxaboroles, which are derivatives of phenylboronic acids, exhibit exceptional properties and wide applications in organic synthesis and as building blocks. They have biological activity and are under clinical trials, underscoring their significant potential in medicinal chemistry and drug development (Adamczyk-Woźniak et al., 2009).
Electrochemical Biosensors
Recent progress in developing electrochemical biosensors based on phenylboronic acid and its derivatives demonstrates their potential in constructing glucose sensors due to selective binding to diols. These developments underscore the role of phenylboronic acids in biosensing technologies, which can be applied to monitor glucose levels and detect glycoproteins (Anzai, 2016).
Drug Delivery Systems
Layer-by-layer films and microcapsules sensitive to pH and sugar, utilizing phenylboronic acid derivatives, have been explored for targeted drug delivery. This technology aims at developing advanced delivery systems for therapeutic agents, including anti-cancer drugs and insulin, demonstrating the versatility of phenylboronic acid derivatives in nanotechnology and pharmaceutical applications (Sato et al., 2011).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
These esters are formed when the boronic acid reacts with a hydroxyl group on the target molecule .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Result of Action
The formation of boronate esters can lead to changes in the structure and function of target molecules, potentially influencing cellular processes .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of boronic acids. For instance, the formation of boronate esters is pH-dependent. Moreover, 4-(4’-Isobutoxyphenyl)phenylboronic acid is stored at 2-8°C, indicating that low temperatures may be required for its stability .
Safety and Hazards
properties
IUPAC Name |
[4-[4-(2-methylpropoxy)phenyl]phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-12(2)11-20-16-9-5-14(6-10-16)13-3-7-15(8-4-13)17(18)19/h3-10,12,18-19H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYMDDOZEZGXAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4'-Isobutoxyphenyl)phenylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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